1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, nitro, and difluoromethyl groups. These substituents contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenylhydrazine with difluoromethyl ketone under acidic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents, particularly the nitro and chloro groups, play a crucial role in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitrophenyl)aminoethanol: Shares the chloro and nitro substituents but differs in the core structure.
4-Nitrophenyl chloroformate: Contains the nitro and chloro groups but lacks the pyrazole ring and difluoromethyl group.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is unique due to its combination of substituents and the pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZJEVMAPOHYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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